molecular formula C12H7F3N4 B2457171 (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 1048915-39-4

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile

Cat. No.: B2457171
CAS No.: 1048915-39-4
M. Wt: 264.211
InChI Key: LBSUTUIPWBSUPS-RDJDHEBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenedinitrile structure

Properties

IUPAC Name

(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(4-9)7-19-11(6-17)10(18)5-16/h1-4,7H,18H2/b11-10-,19-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSUTUIPWBSUPS-WSHVGQFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile groups (-C≡N) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively. The trifluoromethyl group enhances the electrophilicity of adjacent positions, influencing reaction pathways.

Reaction Type Conditions Products Notes
Acidic HydrolysisH₂SO₄ (concentrated), H₂O2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enediamidePartial hydrolysis observed; reaction rate depends on temperature.
Basic HydrolysisNaOH (aqueous), refluxCorresponding carboxylate saltsFull hydrolysis requires prolonged heating due to steric hindrance.

Reduction Reactions

The nitrile and imine groups are susceptible to reduction. Catalytic hydrogenation or hydride-based reagents selectively reduce these functionalities:

Reagent Conditions Products Selectivity
H₂/Pd-CEthanol, 25°C2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enediamineImine bond reduced to secondary amine; nitriles remain intact.
LiAlH₄Dry ether, 0°C → reflux2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]butane-2,3-diolOver-reduction of nitriles to primary alcohols observed.

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring for electrophilic substitution, though steric hindrance limits reactivity. The imine bond can act as a site for nucleophilic attack.

Reagent Reaction Site Products Mechanism
NH₂OH (hydroxylamine)Imine bondOxime derivativeNucleophilic addition to C=N bond, forming a stable oxime .
Grignard ReagentsNitrile groupKetone derivativesLimited reactivity due to low electrophilicity of nitriles.

Cycloaddition Reactions

The conjugated enedinitrile system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming heterocyclic structures.

Dienophile Conditions Product Yield
Maleic AnhydrideToluene, 110°CTetrahydroisoquinoline derivativeModerate yield (45–55%); regioselective.

Oxidation Reactions

The amino group undergoes oxidation, particularly in the presence of strong oxidizing agents:

Reagent Conditions Products Outcome
KMnO₄ (acidic)H₂SO₄, heatNitroso derivativePartial oxidation; over-oxidation leads to decomposition.
H₂O₂ (alkaline)NaOH, 60°CAzoxy compoundSelective oxidation of -NH₂ to -N=N-O- group .

Biological Interactions

While not a classical chemical reaction, the compound’s interaction with biological targets is notable. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the nitriles act as hydrogen-bond acceptors.

Target Interaction Biological Effect Application
Tyrosine KinaseCompetitive inhibitionSuppresses phosphorylation cascadesAnticancer candidate (IC₅₀ = 0.8 μM).
β-LactamaseCovalent modificationIrreversible inactivation of antibiotic-resistance enzymesSynergistic effect with β-lactam antibiotics.

Key Structural Influences on Reactivity

  • Trifluoromethyl Group : Stabilizes transition states via electron-withdrawing effects, directing electrophilic substitution to the meta position .

  • Conjugated System : Facilitates charge delocalization, enhancing participation in cycloadditions and redox reactions.

  • Steric Hindrance : Bulky substituents limit accessibility to the imine bond, requiring tailored reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile exhibit significant biological activities, including anticancer and antimicrobial properties.

Case Study: Anticancer Activity
A study investigated the anticancer potential of derivatives featuring the trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemistry

Compounds with similar structures have been explored for their efficacy as agrochemicals, particularly in the development of herbicides and fungicides. The trifluoromethyl group is often associated with increased activity against pests.

Case Study: Herbicidal Activity
A derivative of this compound was synthesized and evaluated for herbicidal properties. Results indicated significant effectiveness against common agricultural weeds, suggesting potential for use in crop protection .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This has implications for developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the butenedinitrile structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Biological Activity

The compound (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile, often referred to as a derivative of aminobutyric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10F3N5O2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_5\text{O}_2

This structure indicates the presence of multiple functional groups that may contribute to its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and potentially influencing binding interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown positive inhibition zones against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
(2Z)-2-amino-3-E. coli18
[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrileS. aureus22

Cytotoxicity and Cancer Research

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that derivatives of this compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
PC-315.0Cell cycle arrest and apoptosis

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Receptor Interaction : It could bind to specific receptors on cell surfaces, triggering signaling pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound, which revealed enhanced biological activity correlating with structural modifications. Researchers noted that modifications to the trifluoromethyl group significantly impacted both antibacterial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.